6-Methyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one

MedChem Building Block DMPK

6-Methyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one (CAS 459182-13-9) is a heterocyclic small molecule belonging to the dihydropyrimidinone (DHPM) class, featuring a pyrimidin-4(3H)-one core substituted with a methyl group at the 6-position and an unsubstituted piperazine ring at the 2-position. This scaffold represents a versatile synthetic intermediate for generating diverse bioactive compounds, with the free piperazine NH serving as a critical derivatization handle for introducing pharmacophoric elements.

Molecular Formula C9H14N4O
Molecular Weight 194.238
CAS No. 459182-13-9
Cat. No. B2748588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one
CAS459182-13-9
Molecular FormulaC9H14N4O
Molecular Weight194.238
Structural Identifiers
SMILESCC1=CC(=O)NC(=N1)N2CCNCC2
InChIInChI=1S/C9H14N4O/c1-7-6-8(14)12-9(11-7)13-4-2-10-3-5-13/h6,10H,2-5H2,1H3,(H,11,12,14)
InChIKeyHMAVWOFXKXDEEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one (CAS 459182-13-9): A Strategic Dihydropyrimidinone Building Block for Medicinal Chemistry and Chemical Biology Procurement


6-Methyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one (CAS 459182-13-9) is a heterocyclic small molecule belonging to the dihydropyrimidinone (DHPM) class, featuring a pyrimidin-4(3H)-one core substituted with a methyl group at the 6-position and an unsubstituted piperazine ring at the 2-position . This scaffold represents a versatile synthetic intermediate for generating diverse bioactive compounds, with the free piperazine NH serving as a critical derivatization handle for introducing pharmacophoric elements . The compound is commercially available from multiple vendors at research-grade purity (typically ≥95–98%), positioning it as an accessible starting material for kinase inhibitor programs, GPCR-targeted library synthesis, and fragment-based drug discovery campaigns .

Why Generic 2-(Piperazin-1-yl)pyrimidin-4-one Analogs Cannot Replace the 6-Methyl Dihydropyrimidinone Scaffold in Key Synthetic Applications


Superficially similar piperazinyl-pyrimidinones—including the des-methyl analog 2-(piperazin-1-yl)pyrimidin-4(3H)-one (CAS 55745-84-1) and N-alkylated variants such as 6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one—are often treated as interchangeable building blocks. However, this assumption fails because the 6-methyl substituent significantly modulates both physicochemical properties and synthetic reactivity relative to the unsubstituted core. The 6-methyl group alters logP, hydrogen-bonding capacity, and steric environment at the C5 position, directly influencing electrophilic aromatic substitution and cross-coupling outcomes that are central to structure–activity relationship (SAR) exploration [1]. Furthermore, the free piperazine NH (as opposed to N′-methylated analogs) is essential for subsequent amide coupling, sulfonamide formation, or reductive amination steps that are the primary routes to bioactive final compounds [1]. Substituting a 6-H or N′-methyl analog therefore introduces synthetic liabilities and alters the physicochemical trajectory of the derived compound series in ways that cannot be compensated by downstream modifications alone.

Evidence-Based Differentiation of 6-Methyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one: Quantitative Head-to-Head and Cross-Study Comparisons


Physicochemical Differentiation: 6-Methyl Substitution Confers Lower logP and Higher Fraction sp3 than N-Methylpiperazine or Des-Methyl Analogs

The 6-methyl-2-(piperazin-1-yl) substitution pattern yields a calculated logP of -0.99, compared to the significantly more lipophilic N-methylpiperazine analog (estimated logP increase of +0.5 to +0.7 log units due to the additional methyl group on basic nitrogen) . The des-methyl analog 2-(piperazin-1-yl)pyrimidin-4(3H)-one (CAS 55745-84-1) bears one fewer carbon and is expected to have a lower logP by approximately -0.4 log units based on the Hansch π contribution of a methyl group. The target compound's fraction sp3 (Fsp3) of 0.556 indicates 56% of its carbons are sp3-hybridized, which is higher than typical flat heterocyclic building blocks and correlates with improved aqueous solubility and reduced aromatic stacking, factors favorable for fragment-based library design .

MedChem Building Block DMPK

GSK-3β Inhibitory Potency: The 6-Methyl-2-(piperazin-1-yl) Scaffold Serves as a Non-Inhibitory Control, Demonstrating That 6-Aryl and N3-Alkyl Substitutions Are Required for Target Engagement

In a study of pyrimidin-4-one derivatives as GSK-3β inhibitors, compound 5 (3-methyl-6-phenyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one) exhibited an IC50 of 74 nM [1]. The parent scaffold lacking both the N3-methyl and 6-phenyl groups—structurally equivalent to 6-methyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one—showed negligible GSK-3β inhibition at concentrations up to 10 µM, representing a >100-fold loss in potency relative to compound 5 [1]. This indicates that the 6-methyl-2-(piperazin-1-yl) core itself is not a GSK-3β inhibitor, making it an ideal negative control and an unencumbered starting point for installing specificity-conferring substituents at C5, N3, and the piperazine NH [1].

Kinase Inhibition GSK-3β Antidepressant

Synthetic Versatility: The Free Piperazine NH Enables Single-Step Diversification into Amide, Sulfonamide, and Urea Libraries Without Protecting Group Manipulation

The target compound possesses an unsubstituted piperazine secondary amine (pKa ~9.8 for the piperazine NH), which permits direct EDC/HOBt-mediated amide coupling, sulfonylation, or isocyanate condensation without requiring Boc-protection/deprotection sequences . In contrast, the N′-methyl analog 6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one (CAS 1685-68-3) requires pre-quaternization or demethylation strategies for further derivatization, adding 2–3 synthetic steps and reducing overall yield . In the published synthesis of GSK-3β inhibitors, the free piperazine NH of the 6-methyl scaffold was directly coupled to various carboxylic acids using EDC to generate a focused library of amide derivatives in a single step [1].

Synthetic Chemistry Library Synthesis Fragment Elaboration

Purity and Supply Reliability: Commercially Available at 98% Purity with Consistent Batch Analysis, Supporting Reproducible SAR Studies

Multiple reputable vendors, including Fluorochem and LeYan, supply 6-methyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one at a certified purity of 98% (HPLC) . This level of purity ensures that biological assay results are not confounded by impurities that could act as off-target inhibitors or cytotoxic agents. In contrast, the dihydrochloride salt form (CAS 1855889-43-8 or 2094247-61-5) is frequently offered at lower purity (95%) and introduces counterion variability (HCl stoichiometry) that can affect solubility and assay reproducibility . The free base form (CAS 459182-13-9) therefore provides a more consistent starting material for both biochemical and cellular assays.

Analytical Chemistry Procurement Reproducibility

Tautomeric and Regioisomeric Definition: The 3,4-Dihydropyrimidin-4-one Tautomer Provides a Single Reactive Species vs. the Ambiguous Pyrimidin-4-ol Form

The compound is correctly named as the 3,4-dihydropyrimidin-4-one tautomer (CAS 459182-13-9), which presents a well-defined hydrogen-bond donor (NH at position 3) and acceptor (C=O at position 4) pattern essential for target engagement . Some vendors list the same CAS number under the alternative name '6-methyl-2-(piperazin-1-yl)pyrimidin-4-ol', which implies a 4-hydroxypyrimidine tautomer with fundamentally different hydrogen-bonding geometry . For X-ray crystallography, molecular docking, and rational SAR interpretation, the 4-one tautomer is the experimentally relevant species, and the unambiguous naming ensures that computational models are built on the correct tautomeric state. The resolved tautomeric identity eliminates ambiguity that could lead to incorrect docking poses or misinterpreted SAR data when compared to analogs that are explicitly pyrimidin-4-ol derivatives .

Tautomerism Structural Biology Crystallography

Indicated Application Scenarios for 6-Methyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one Procurement Based on Product-Specific Evidence


GSK-3β Inhibitor Lead Optimization: Starting Material for Structure–Activity Relationship Expansion at C5, N3, and Piperazine NH

Building on the direct evidence that the 6-methyl-2-(piperazin-1-yl) scaffold is devoid of GSK-3β inhibitory activity (IC50 > 10 μM) while the 6-phenyl-N3-methyl derivative achieves 74 nM potency [1], this compound serves as the optimal synthetic precursor for systematic SAR studies. Researchers can independently vary substituents at N3, C5, and the piperazine NH to map the pharmacophoric requirements for GSK-3β inhibition and antidepressant activity, confident that the core scaffold contributes no background signal to the assay. The free piperazine NH supports direct amide coupling without protection/deprotection steps, enabling rapid library generation [1].

Fragment-Based Drug Discovery (FBDD) Library Construction: A High-Fsp3, Low-logP Core for Fragment Growing and Merging Strategies

With an Fsp3 of 0.556 and a calculated logP of -0.99 , the compound aligns with the 'three-dimensionality' and low lipophilicity criteria favored in fragment libraries. Its physicochemical profile—2 hydrogen-bond donors and 4 acceptors—provides balanced polarity for aqueous solubility while allowing productive fragment growing at the piperazine NH. Unlike flat aromatic building blocks (Fsp3 typically <0.3), this scaffold introduces conformational flexibility that can enhance target selectivity when elaborated into lead-like molecules .

CCR4 Antagonist Synthesis: Direct Elaboration of the Piperazine NH into GPCR-Targeted Pharmacophores

The piperazinyl pyrimidine patent literature (JP-6039691-B2; US20150126500) establishes that compounds bearing an unsubstituted piperazine attached to a pyrimidine core are productive intermediates for generating CCR4 antagonists [2]. The 6-methyl substituent present in CAS 459182-13-9 distinguishes it from the generic 2-(piperazin-1-yl)pyrimidin-4-one core by providing a defined steric and electronic environment at C6 that is preserved in subsequent derivatization steps, enabling the synthesis of patent-defined CCR4 antagonist series with structural fidelity.

Negative Control and Assay Validation: A Structurally Matched, Target-Inactive Analog for Kinase Profiling Panels

Given the demonstrated >135-fold difference in GSK-3β potency between the 6-methyl scaffold (inactive) and the 6-phenyl-N3-methyl analog (74 nM) [1], the compound is ideally suited as a negative control in kinase selectivity panels. Structurally, it retains the same core and piperazine attachment as the active compound series, differing only in the critical pharmacophoric substituents. This ensures that any observed cellular activity or off-target binding in profiling assays can be confidently attributed to the added substituents rather than the core scaffold, supporting rigorous interpretation of selectivity data.

Quote Request

Request a Quote for 6-Methyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.